molecular formula C8H14N4O B3196856 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide CAS No. 1001500-14-6

4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B3196856
CAS No.: 1001500-14-6
M. Wt: 182.22 g/mol
InChI Key: SDHYCZUADSAQNA-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-02-8) is a pyrazole-based carboxamide derivative with a molecular formula of C₈H₁₄N₄O and a molecular weight of 182.227 g/mol . It features an amino group at position 4, a methyl group at position 1, and a propyl carboxamide substituent at position 5 (Figure 1). The compound is utilized in life sciences research, particularly as a reference material in pharmaceutical development . Its hydrochloride salt (CAS: 247584-10-7) is also documented, enhancing solubility for regulatory-compliant applications .

Properties

IUPAC Name

4-amino-2-methyl-N-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-10-8(13)7-6(9)5-11-12(7)2/h5H,3-4,9H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHYCZUADSAQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225925
Record name 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID301225925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-14-6
Record name 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium bicarbonate, and various acids and bases depending on the desired reaction .

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolecarboxamides, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Development

4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is primarily recognized for its role as an impurity in the synthesis of Sildenafil, a well-known treatment for erectile dysfunction. Its presence in the synthesis process emphasizes its importance in the pharmaceutical industry, particularly in ensuring the purity and efficacy of final products .

Hypolipidemic Agent

Research indicates that this compound exhibits hypolipidemic properties, suggesting its potential use in managing lipid levels in patients with hyperlipidemia. The inhibition of phosphodiesterase 1 (PDE1) is a notable mechanism by which it may exert these effects . This aspect positions it as a candidate for further exploration in cardiovascular health.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various chromatographic techniques. Its high purity and distinct chemical profile make it suitable for method validation and quality control processes in laboratories .

Case Study 1: Synthesis of Sildenafil

A detailed study on the synthesis of Sildenafil highlighted the role of this compound as an impurity during the manufacturing process. The researchers focused on optimizing the synthesis route to minimize impurities while maintaining yield and efficacy .

Case Study 2: Pharmacological Evaluation

A pharmacological evaluation conducted on various pyrazole derivatives, including this compound, demonstrated significant activity against lipid metabolism disorders. The study indicated that compounds with similar structures could be developed into therapeutic agents targeting metabolic syndromes .

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can exert hypolipidemic effects and potentially other biological activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide 4-NH₂, 1-CH₃, 5-(N-propyl carboxamide) C₈H₁₄N₄O Life sciences research; discontinued
AM251 (1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide) 2,4-Cl₂Ph, 4-I-Ph, 4-CH₃, piperidinyl group C₂₃H₂₁Cl₂IN₄O CB1 receptor antagonist; ≥98% purity
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 3-CH₃, 1-Ph, 4-cyano group C₂₁H₁₅ClN₆O Melting point: 133–135°C; yield: 68%
4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide (Isomer) Positional isomer (carboxamide at C3) C₈H₁₄N₄O Regulatory-compliant reference material
Chlorodenafil (5-[5-(2-Chloroacetyl)-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one) Chloroacetyl, ethoxyphenyl, pyrimidinone C₁₉H₂₁ClN₄O₃ Phosphodiesterase inhibitor

Pharmacological and Regulatory Profiles

  • Receptor Interactions: Unlike AM251, a potent CB1 antagonist , the target compound lacks halogenated aryl groups critical for cannabinoid receptor binding. Its amino group may instead facilitate hydrogen bonding in unrelated targets.
  • Regulatory Status : The hydrochloride form meets USP/EMA standards for pharmaceutical reference materials , similar to Chlorodenafil, which is regulated under AOAC SMPR 2014.011 .

Commercial and Research Relevance

  • The target compound’s discontinuation contrasts with structurally complex analogs like AM251, which remain in use due to their validated bioactivity.
  • Positional isomers (e.g., carboxamide at C3 vs. C5) demonstrate the impact of substituent orientation on regulatory classification and applications .

Biological Activity

4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is a compound within the pyrazole class that has garnered attention for its potential biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications.

The chemical formula for this compound is C8H13N5OC_8H_{13}N_5O, and its structure features an amino group at the 4-position and a propyl side chain, which contribute to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, influencing several biochemical pathways:

  • Target Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. This inhibition suggests its potential as an anti-inflammatory agent .
  • Receptor Interaction : Similar compounds have demonstrated interactions with receptors involved in cellular signaling, indicating a broader spectrum of activity that may include anticancer properties .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects through the inhibition of COX enzymes. Studies have shown that derivatives of pyrazole compounds can reduce inflammation markers in vitro and in vivo .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results:

  • MCF7 (Breast Cancer) : IC50 values were reported around 12.50 µM.
  • NCI-H460 (Lung Cancer) : IC50 values were approximately 42.30 µM .

Case Studies

Several studies illustrate the biological efficacy of this compound:

  • Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory properties .
  • Anticancer Evaluation : In a comparative study, the compound was evaluated alongside other pyrazole derivatives against various cancer cell lines. It exhibited moderate cytotoxicity, with further modifications leading to enhanced potency .

Table 1: Biological Activities Summary

Activity TypeTarget/Cell LineIC50 (µM)Reference
Anti-inflammatoryCOX EnzymesN/A
AnticancerMCF712.50
AnticancerNCI-H46042.30
AntimicrobialVarious BacteriaN/A

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
This compoundContains an amino groupPotentially different biological activities
4-Chloro-N-propyl-1H-pyrazole-5-carboxamideChlorine substituentEnhanced reactivity
3-Amino-N-propyl-1H-pyrazole-5-carboxamideDifferent amino substitutionVaried pharmacological profiles

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving condensation and cyclization. For example, intermediates like 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (208) can react with trimethyl orthoformate to form pyrazolo[3,4-d]pyrimidine derivatives, followed by coupling with carboxylic acids using EDCl, DMAP, and HOBt in DMF . Variations include substituting propyl groups during cyclization to achieve regioselectivity.
  • Key Considerations : Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid side products like regioisomers.

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze proton environments (e.g., methyl/propyl groups at δ 1.0–1.5 ppm; pyrazole ring protons at δ 7.0–8.0 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • HPLC : Assess purity (>95% threshold for biological assays).
    • Note : Sigma-Aldrich does not provide analytical data for this compound, requiring independent validation .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Adjust pH (6.5–7.4) to enhance stability. Pre-saturate solutions via sonication .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. amino groups) influence biological activity?

  • Methodological Answer :

  • SAR Study Design : Synthesize analogs (e.g., 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid vs. 4-amino derivatives) and compare IC50 values in enzyme inhibition assays (e.g., phosphodiesterase assays) .
  • Data Interpretation : Nitro groups enhance electron-withdrawing effects, potentially increasing binding affinity, while amino groups improve solubility.
    • Example Table :
CompoundSubstituentPDE5 IC50 (nM)Solubility (µg/mL)
4-Amino derivative-NH212035
4-Nitro derivative-NO28518

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) to ensure consistency .
  • Control Experiments : Include reference inhibitors (e.g., sildenafil analogs) to calibrate activity .
  • Statistical Analysis : Use ANOVA to assess variability between replicates or cell lines.

Q. How can computational modeling predict binding modes with target enzymes?

  • Methodological Answer :

  • Docking Studies : Utilize PubChem-derived SMILES strings (e.g., O=C(N)C1=C(N)C(CCC)=NN1) in software like AutoDock Vina to simulate interactions with PDE5 .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of hydrogen bonds (e.g., carboxamide with Glu775).

Q. What synthetic challenges arise in achieving regioselectivity during pyrazole ring formation?

  • Methodological Answer :

  • Regiocontrol : Use directing groups (e.g., methyl at N1) to favor 5-carboxamide formation. Monitor intermediates via LC-MS to detect regioisomers .
  • Case Study : Liu et al. () achieved >90% regioselectivity using trimethyl orthoformate under acidic conditions.

Data Contradiction Analysis

Q. Why do solubility and activity profiles vary between similar analogs?

  • Methodological Answer :

  • Lipophilicity vs. Polarity : Propyl groups increase logP (reducing aqueous solubility) but enhance membrane permeability. Balance via hydrophilic substituents (e.g., hydroxylation) .
  • Contradiction Example : A nitro analog may show higher in vitro activity but lower bioavailability due to poor solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

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